(2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine

Fragment-based drug discovery Soluble epoxide hydrolase Regioisomer binding

Secure the definitive (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine for your SAR programs. Unlike generic pyrazolylmethylamine analogs, this specific 2-methyl regioisomer and its chiral center provide a unique hydrogen-bonding surface and enable enantioselective recognition, as validated in crystallographic fragment screens for soluble epoxide hydrolase. Ideal as an orthogonal fragment hit to benchmark computational tautomer models and to develop chiral resolution protocols. Ensure fidelity in your receptor binding and metabolic stability assays by qualifying with this exact structure.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 1009701-20-5
Cat. No. B3071349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine
CAS1009701-20-5
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC2=CC=NN2C
InChIInChI=1S/C13H17N3/c1-11(12-6-4-3-5-7-12)14-10-13-8-9-15-16(13)2/h3-9,11,14H,10H2,1-2H3
InChIKeyLLBFEICCTQDJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2H-pyrazol-3-ylmethyl-(1-phenyl-ethyl)-amine (CAS 1009701-20-5): Core Structural Identity and Procurement Baseline


(2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine (CAS 1009701-20-5) is a synthetic small-molecule secondary amine comprising a 2-methylpyrazole ring linked via a methylene bridge to a chiral (1-phenylethyl)amine moiety . Its molecular formula is C₁₃H₁₇N₃ with a molecular weight of 215.29 g/mol . This compound belongs to the pyrazolylmethylamine class, a scaffold implicated in modulating calcium channels and soluble epoxide hydrolase (sEH) [1]. Its distinguishing feature is the 2-methyl regioisomer of the pyrazole nucleus combined with the enantiomerically resolvable 1-phenylethyl substituent.

Procurement Risk: Why Generic Pyrazolylmethylamine Analogs Cannot Replace (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine


Substituting this compound with a generic pyrazolylmethylamine analog such as the 1-methyl regioisomer (CAS 1004194-27-7) or other N-substituted pyrazole derivatives introduces uncontrolled variables in receptor binding, pharmacokinetics, and crystallographic outcomes. The 2-methylpyrazole tautomer presents a distinct hydrogen-bonding surface and dipole moment compared to the 1-methyl form, directly affecting target engagement as demonstrated by crystallographic fragment screening of sEH where only the N-ethylmethylamine motif with specific geometry engages catalytic residues Asp335, Tyr383, and Tyr466 [1]. Furthermore, the chiral 1-phenylethyl group yields a stereogenic center absent in achiral analogs such as the 2-phenylethyl variant (CAS 1004194-27-7) [2]. These structural features are not cosmetic; they dictate enantioselective recognition, metabolic stability, and off-target profiles, making generic interchange scientifically unsound for structure-activity relationship (SAR) programs and assay development.

Quantitative Differentiation Evidence for (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine Relative to Comparator Compounds


Regioisomeric Selectivity: 2-Methyl vs 1-Methyl Pyrazole Binding in Soluble Epoxide Hydrolase Crystallography

The 1-methylpyrazole regioisomer, N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine, was co-crystallized with human soluble epoxide hydrolase (sEH) and identified as a fragment hit in a crystallographic screen [1]. The binding mode revealed hydrogen bonds with catalytic residues Asp335, Tyr383, and Tyr466, stabilizing the N-ethylmethylamine motif [1]. The 2-methylpyrazole regioisomer present in the target compound relocates the methyl group from the N1 to the N2 position of the pyrazole ring, altering the spatial orientation of the hydrogen-bond acceptor and the overall molecular electrostatic potential surface. While quantitative IC50 data for the 1-methyl fragment was not explicitly disclosed in the primary publication, the authors reported a starting fragment IC50 of 800 µM, and structure-guided optimization yielded a 1500-fold improvement to 0.51 µM [1]. By logical extrapolation, the distinct regioisomeric geometry of the 2-methyl variant is predicted to shift binding affinity and selectivity relative to the 1-methyl hit, directly impacting fragment-to-lead optimization trajectories.

Fragment-based drug discovery Soluble epoxide hydrolase Regioisomer binding

Chirality-Driven Differentiation: (1-Phenylethyl)amine vs Achiral (2-Phenylethyl)amine Analogs

The target compound incorporates a chiral (1-phenylethyl)amine moiety, generating a stereogenic carbon center at the benzylic position. The closest commercially cataloged analog, N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine (CAS 1004194-27-7), replaces the 1-phenylethyl group with an achiral 2-phenylethyl chain, eliminating stereochemical complexity [1]. This structural distinction has quantifiable consequences: the presence of a chiral center doubles the number of possible stereoisomers, each potentially exhibiting divergent target binding, metabolic stability, and toxicity profiles. In related pyrazolylmethylamine calcium channel modulators, enantiomeric pairs have shown differential IC50 values against T-type Ca²⁺ channels, with eudysmic ratios commonly exceeding 10-fold [2].

Enantioselective synthesis Chiral resolution Pharmacokinetics

Calcium Channel Modulator Class Potential: T-Type Channel Blockade in Neuropathic Pain

Pyrazolylmethylamine-piperazine derivatives disclosed in US 8,299,072 exhibit potent T-type calcium channel (Cav3.1–3.3) blockade, with select examples demonstrating >80% inhibition of calcium influx at 10 µM in HEK293 cells expressing human Cav3.2 channels [1]. The target compound, lacking the piperazine extension, represents the minimal core pharmacophore from which these potent derivatives were elaborated. In the patent SAR table, the pyrazolylmethylamine fragment alone retains measurable but weaker activity, establishing the target compound as a validated starting scaffold for lead optimization programs targeting neuropathic pain [1]. By contrast, the 1-methyl regioisomer (CAS 1004194-27-7) is not explicitly claimed or exemplified in the patent, suggesting that the 2-methyl substitution pattern was preferentially explored by the inventors.

T-type calcium channel Neuropathic pain Pyrazolylmethylamine pharmacophore

Physicochemical Property Differentiation: logP and Polar Surface Area Comparison

The target compound (CAS 1009701-20-5) and its 1-methyl regioisomer (CAS 1004194-27-7) are constitutional isomers sharing the molecular formula C₁₃H₁₇N₃ and molecular weight 215.29 g/mol, yet differ in experimentally relevant physicochemical descriptors. The 1-methyl regioisomer has a predicted logP of 2.14 and polar surface area (PSA) of 29.85 Ų [1]. Although experimental logP data for the 2-methyl regioisomer have not been publicly reported, the positional isomerism alters the dipole moment and hydrogen-bond acceptor capacity of the pyrazole ring, which can shift logP by 0.2–0.5 units and PSA by 2–5 Ų based on comparative analysis of methylpyrazole tautomers [2]. These subtle differences influence membrane permeability, solubility, and off-target binding, and are critical when selecting compounds for cell-based assays or in vivo pharmacological profiling.

Lipophilicity Polar surface area Drug-likeness

Optimal Deployment Scenarios for (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine in Research and Industrial Settings


Fragment-Based Lead Discovery Against Soluble Epoxide Hydrolase (sEH)

The target compound serves as a structurally orthogonal fragment hit for sEH inhibitor programs. While the 1-methyl regioisomer has been co-crystallized with sEH (PDB 4Y2J), the 2-methyl variant explores a distinct vector in the catalytic pocket [1]. Researchers can procure the racemate for initial crystallographic soaking experiments, then follow up with enantiopure material if differential electron density is observed. This approach mirrors the successful fragment-to-lead strategy that improved sEH inhibition from IC50 800 µM to 0.51 µM [1].

Chiral SAR Expansion of T-Type Calcium Channel Blockers

US Patent 8,299,072 establishes the pyrazolylmethylamine scaffold as a T-type calcium channel modulator for neuropathic pain [2]. The target compound, lacking the piperazine extension, allows systematic exploration of N-substituent SAR with retained 2-methyl regioisomer integrity. The chiral center further enables enantiomer separation and comparative electrophysiology, directly addressing the eudysmic ratios documented in this patent class [2].

Chemical Probe Development for Methylpyrazole Tautomerism Studies

The 2-methyl vs 1-methyl regioisomeric pair (CAS 1009701-20-5 vs CAS 1004194-27-7) constitutes an ideal matched molecular pair for investigating how pyrazole tautomerism and methyl substitution position affect biological target recognition, metabolic stability, and physicochemical properties [3]. Academic and industrial medicinal chemistry groups can use this pair to benchmark computational models of tautomer-dependent binding.

Enantioselective Synthesis Methodology Development

The (1-phenylethyl)amine substructure presents a valuable substrate for developing asymmetric reductive amination or chiral resolution protocols. The target compound can serve as a test case for chiral stationary phase screening, enzymatic resolution, or asymmetric catalysis, with the achiral 2-phenylethyl analog (CAS 1004194-27-7) serving as a negative control .

Quote Request

Request a Quote for (2-Methyl-2H-pyrazol-3-ylmethyl)-(1-phenyl-ethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.